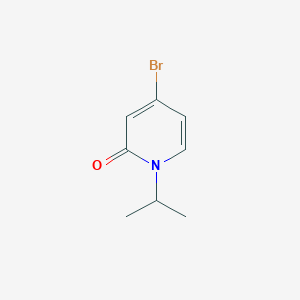
5-Hydroxy-2,6-dimethoxynicotinic acid
Overview
Description
5-Hydroxy-2,6-dimethoxynicotinic acid is a chemical compound with the molecular formula C8H9NO5 and a molecular weight of 199.16 . .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChi code is1S/C8H9NO5/c1-13-6-4 (8 (11)12)3-5 (10)7 (9-6)14-2/h3,10H,1-2H3, (H,11,12) . Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 199.16 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications
Synthesis and Antioxidant Applications
5-Hydroxy-2,6-dimethoxynicotinic acid, due to its specific functional groups and structural similarities to other bioactive compounds, may find applications in the synthesis of derivatives with potent biological activities. For instance, synthesis methodologies that involve metalation or catalytic conversion processes can yield derivatives with enhanced antioxidant abilities. Such derivatives have been shown to exhibit significant free-radical scavenging ability, indicating potential applications in the development of new antioxidant agents (Le et al., 2011; Ali, 2015).
Catalytic Conversion for Value-Added Chemicals
The catalytic conversion of biomass-derived chemicals, such as 5-hydroxymethylfurfural (HMF), demonstrates the potential of using this compound in pathways for producing value-added chemicals. These processes can lead to the formation of diverse compounds that are crucial for various industrial applications, including fuels, solvents, and monomers for polymer synthesis. The focus on mechanisms of catalytic processes and the design of future catalysts highlights the importance of such compounds in advancing green chemistry and sustainable material production (Kong et al., 2018; Chernyshev et al., 2017).
Biological Activity and Pharmaceutical Potential
Compounds structurally related to this compound, such as sinapic acid and its derivatives, have been extensively studied for their pharmacokinetic and therapeutic potentials. These compounds exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. The extensive biological activities of these compounds underscore the potential pharmaceutical applications of this compound and its derivatives, highlighting the importance of such compounds in the development of new medications and health supplements (Chen, 2015).
Environmental and Biotechnological Applications
The biotransformation of chemical compounds using microbial processes is an emerging field of research with significant environmental and biotechnological implications. Microbial degradation of pollutants, such as 2,6-dimethylphenol, demonstrates the potential of leveraging biotechnological approaches for environmental remediation. The ability of specific bacterial strains to degrade pollutants highlights the broader applications of biotransformation processes in which this compound could play a role, either as a substrate or as part of metabolic pathways for the biodegradation of environmental contaminants (Ji et al., 2019).
Safety and Hazards
properties
IUPAC Name |
5-hydroxy-2,6-dimethoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5/c1-13-6-4(8(11)12)3-5(10)7(9-6)14-2/h3,10H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNVALWGVPVHAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1448574.png)






![3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride](/img/structure/B1448586.png)



